molecular formula C15H24O3 B15429759 3-(Undec-1-EN-1-YL)oxolane-2,5-dione CAS No. 89960-23-6

3-(Undec-1-EN-1-YL)oxolane-2,5-dione

Cat. No.: B15429759
CAS No.: 89960-23-6
M. Wt: 252.35 g/mol
InChI Key: ZCWPSSZCHGOORK-UHFFFAOYSA-N
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Description

3-(Undec-1-EN-1-YL)oxolane-2,5-dione (CID 54540554) is a high-purity, long-chain derivative of succinic anhydride with the molecular formula C15H24O3 . This compound serves as a versatile reactive intermediate and specialty acylating agent in organic synthesis . Its cyclic anhydride functionality readily opens in the presence of nucleophiles , such as alcohols and amines, enabling the formation of ester and amide bonds under mild conditions . This mechanism is valuable for the preparation of functionalized polymers, surface modifications, and bioconjugation strategies . The compound features an undecenyl chain terminating in a vinyl group , which provides a site for further chemical transformations, including cross-metathesis or radical addition reactions . This allows for the modular construction of complex molecules. A primary research application is in the development of lipid-based molecules for pharmaceutical applications , as its structure can mimic long-chain fatty acid derivatives . Handling and storage should adhere to standard practices for acid anhydrides. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

89960-23-6

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

3-undec-1-enyloxolane-2,5-dione

InChI

InChI=1S/C15H24O3/c1-2-3-4-5-6-7-8-9-10-11-13-12-14(16)18-15(13)17/h10-11,13H,2-9,12H2,1H3

InChI Key

ZCWPSSZCHGOORK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC=CC1CC(=O)OC1=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Oxolane-2,5-dione vs. Piperazine-2,5-dione Derivatives

The oxolane-2,5-dione core distinguishes itself from the six-membered piperazine-2,5-dione (diketopiperazine) derivatives through ring size and electronic properties. Key comparisons include:

Property 3-(Undec-1-en-1-yl)oxolane-2,5-dione Piperazine-2,5-dione Derivatives (e.g., Compound 6 )
Core Structure 5-membered oxolane ring 6-membered piperazine ring
Ring Strain Higher (due to smaller ring) Lower
Reactivity More reactive toward nucleophiles (e.g., esterification) Stabilized by resonance; often bioactive scaffolds
Substituent Effects Alkenyl chain increases lipophilicity Aromatic groups (e.g., benzylidene) enhance π-π interactions

Functional Group Variations and Bioactivity

Substituents on the dione ring critically influence bioactivity and applications:

  • Antiviral Activity : Piperazine-2,5-dione derivatives like (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione (Compound 6) exhibit anti-H1N1 activity (IC50 = 28.9 μM), attributed to aromatic substituents enabling target binding . In contrast, the undecenyl chain in 3-(Undec-1-en-1-yl)oxolane-2,5-dione may reduce antiviral efficacy due to steric hindrance but could enhance membrane permeability.
  • Material Science: Oxolane-2,5-dione-modified cellulose nanofibers demonstrate heavy metal adsorption capabilities, leveraging the anhydride’s reactivity with hydroxyl groups . The undecenyl substituent in the target compound may facilitate crosslinking in polymers or surface modifications.

Physicochemical and Application Profiles

Compound Molecular Weight (g/mol) Key Substituent Bioactivity/Application Reference
3-(Undec-1-en-1-yl)oxolane-2,5-dione ~268.3* Undecenyl Potential material modifier
(3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione 284.3 Benzylidene, isobutyl Anti-H1N1 (IC50 = 28.9 μM)
Albonoursin (Compound 7) 478.5 Complex alkyl/aromatic Anti-H1N1 (IC50 = 6.8 μM)
Oxolane-2,5-dione-modified cellulose Variable Cellulose backbone Heavy metal adsorption

*Calculated based on structure.

Research Findings and Implications

  • Biological Potential: Piperazine-2,5-diones with aromatic substituents show stronger antiviral activity than aliphatic analogs, suggesting that 3-(Undec-1-en-1-yl)oxolane-2,5-dione’s long alkenyl chain may limit direct bioactivity but could improve pharmacokinetic properties (e.g., absorption) .
  • Material Applications: The anhydride group in oxolane-2,5-dione enables covalent bonding with hydroxyl-rich substrates (e.g., cellulose), positioning the undecenyl variant as a candidate for functionalized nanomaterials or hydrophobic coatings .
  • Synthetic Flexibility : The undecenyl chain’s double bond offers a site for further chemical modifications (e.g., epoxidation, polymerization), expanding utility in polymer chemistry .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(Undec-1-en-1-yl)oxolane-2,5-dione, and how can purity be ensured?

  • Methodology :

  • Synthesis : Use a nucleophilic addition reaction between succinic anhydride derivatives and undec-1-ene under anhydrous conditions. Catalysts like Lewis acids (e.g., ZnCl₂) or bases (e.g., pyridine) can facilitate ring-opening and subsequent cyclization .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in a non-polar solvent (e.g., hexane) to isolate high-purity crystals.
  • Characterization : Confirm purity via ¹H/¹³C NMR (peak assignments for the oxolane ring and undecenyl chain) and FT-IR (C=O stretching at ~1850 cm⁻¹, C-O-C at ~1250 cm⁻¹) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood due to potential irritant vapors from anhydride intermediates .
  • Toxicity : Assume acute toxicity based on structural analogs (e.g., 3-methylideneoxolane-2,5-dione) and avoid inhalation or skin contact. No chronic toxicity data exists; treat as hazardous until proven otherwise .
  • Waste Disposal : Follow local regulations for organic waste. Neutralize residual anhydride with aqueous sodium bicarbonate before disposal .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodology :

  • Single-Crystal X-Ray Diffraction (SCXRD) : Resolve the crystal structure to confirm stereochemistry and bond lengths (e.g., C=O bond ~1.20 Å, C-C bonds in the oxolane ring ~1.54 Å) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~268.24 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How do electronic effects of the undecenyl substituent influence the reactivity of the oxolane-2,5-dione core?

  • Methodology :

  • Computational Analysis : Use density functional theory (DFT) to calculate electron density maps, focusing on the electron-withdrawing effect of the anhydride group and the electron-donating undecenyl chain. Compare frontier molecular orbitals (HOMO/LUMO) with analogs like 3-octenyloxolane-2,5-dione .
  • Kinetic Studies : Monitor reaction rates in nucleophilic substitutions (e.g., with amines) to assess steric and electronic impacts. Use pseudo-first-order kinetics under controlled pH .

Q. What strategies can resolve contradictions in reported spectroscopic data for structurally similar oxolane-dione derivatives?

  • Methodology :

  • Comparative NMR Analysis : Compile ¹H/¹³C NMR data from PubChem and crystallographic databases (e.g., CCDC). Identify discrepancies in peak splitting (e.g., diastereotopic protons in the oxolane ring) and solvent effects (e.g., CDCl₃ vs. DMSO-d₆) .
  • Dynamic NMR (DNMR) : Study temperature-dependent spectra to detect conformational changes (e.g., ring puckering) that may explain variability .

Q. How can structure-property relationships guide the design of functionalized oxolane-dione derivatives for material science applications?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition temperature >200°C for anhydrides) .
  • Polymerization Studies : Investigate copolymerization with epoxides or lactones. Monitor glass transition temperatures (Tg) via differential scanning calorimetry (DSC) to correlate with side-chain length .

Methodological Resources

  • Synthesis Protocols : Refer to CAS Common Chemistry (CC-BY-NC 4.0) for validated procedures .
  • Safety Guidelines : Consult EC Regulation No. 1907/2006 and SDS templates from Angene .
  • Data Repositories : Use PubChem for spectral data and EPA DSSTox for toxicity predictions .

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